3,4-diethoxy-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

描述

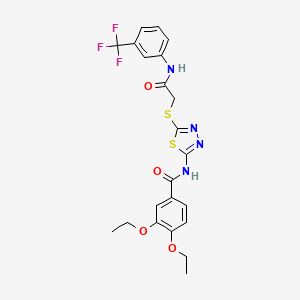

The compound 3,4-diethoxy-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core. Its structure comprises:

- A 3,4-diethoxy-substituted benzamide moiety.

- A 1,3,4-thiadiazole ring linked via a sulfur atom to a 2-oxoethyl group.

- A trifluoromethylphenylamino substituent on the oxoethyl chain.

Its synthesis likely involves condensation of a substituted benzamide with a thiadiazole intermediate, analogous to methods described for related compounds .

属性

IUPAC Name |

3,4-diethoxy-N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N4O4S2/c1-3-32-16-9-8-13(10-17(16)33-4-2)19(31)27-20-28-29-21(35-20)34-12-18(30)26-15-7-5-6-14(11-15)22(23,24)25/h5-11H,3-4,12H2,1-2H3,(H,26,30)(H,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLWBUDKXHVHCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds containing thiadiazole rings exhibit potential anticancer properties. The incorporation of the 3-(trifluoromethyl)phenyl group may enhance the lipophilicity and cellular uptake of the compound, making it a candidate for further investigation in cancer therapy. Studies have demonstrated that similar thiadiazole derivatives can inhibit tumor growth in various cancer cell lines .

2. Antimicrobial Properties

Thiadiazole derivatives have also shown promise as antimicrobial agents. The compound's ability to disrupt bacterial cell membranes or inhibit key metabolic pathways could be leveraged to develop new antibiotics. Preliminary studies suggest that modifications to the thiadiazole structure can lead to increased potency against resistant bacterial strains .

3. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance, its structural components could be designed to interact with active sites of target enzymes, thereby modulating their activity. This approach is particularly relevant in the development of drugs targeting metabolic disorders or cancers where enzyme overactivity is a concern .

Material Science Applications

1. Fluorescent Probes

Due to its unique electronic properties, 3,4-diethoxy-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can be utilized as a fluorescent probe in biochemical assays. Its fluorescence characteristics can be exploited for imaging applications or as a sensor for detecting specific biomolecules .

2. Polymer Chemistry

Incorporating this compound into polymer matrices may enhance the thermal and mechanical properties of the materials. The presence of the thiadiazole moiety can improve the stability and durability of polymers under various environmental conditions .

Analytical Chemistry Applications

1. Chromatographic Techniques

The compound can serve as a standard reference material in chromatographic methods such as HPLC (High Performance Liquid Chromatography). Its distinct chemical profile allows for effective separation and quantification in complex mixtures .

2. Spectroscopic Studies

Due to its unique structure, this compound can be analyzed using various spectroscopic techniques (e.g., NMR, IR). These studies help elucidate its molecular interactions and stability under different conditions, providing insights into its behavior in biological systems .

Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of similar thiadiazole derivatives on human breast cancer cells (MCF-7). Results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity at micromolar concentrations .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiadiazole-based compounds against Staphylococcus aureus and Escherichia coli. The study found that specific modifications enhanced activity against resistant strains by disrupting biofilm formation .

相似化合物的比较

3,4-Dimethoxy-N-(5-((4-(Trifluoromethyl)Benzyl)Sulfanyl)-1,3,4-Thiadiazol-2-yl)Benzamide ()

- Key Differences: Benzamide substituents: Methoxy (OCH₃) vs. ethoxy (OCH₂CH₃) groups at positions 3 and 3. Thiadiazole substituent: A 4-(trifluoromethyl)benzylsulfanyl group replaces the oxoethyl-thio-trifluoromethylphenylamino chain.

- Impact: Ethoxy groups may enhance lipophilicity compared to methoxy, influencing solubility and membrane permeability.

N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide ()

- Key Differences: Heterocycle: Thiazole (5-membered, one sulfur, one nitrogen) vs. thiadiazole (5-membered, two nitrogens, one sulfur). Substituents: Chloro and difluorophenyl groups vs. ethoxy and trifluoromethylphenylamino groups.

- Impact :

Thiadiazole Core Formation

- Target Compound : Likely synthesized via cyclization of a thiosemicarbazide intermediate, similar to methods in and . For example, reacting a substituted hydrazide with an isothiocyanate followed by NaOH-mediated cyclization .

- Comparison :

- Key Insight : The target compound’s oxoethyl-thio group may require milder conditions to preserve the ketone functionality .

Spectral Characteristics

Infrared (IR) Spectroscopy

- Notes: The target compound’s ethoxy groups would show C-O stretches at ~1050–1250 cm⁻¹, distinct from methoxy () . Absence of C=O in thiadiazoles () confirms cyclization .

Nuclear Magnetic Resonance (NMR)

常见问题

Q. What are the critical steps in synthesizing 3,4-diethoxy-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

- Methodological Answer : Synthesis involves multi-step organic reactions, starting with the formation of the thiadiazole core. Key steps include:

- Thiadiazole Ring Formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., concentrated H₂SO₄) .

- Amide Coupling : Reaction of the thiadiazole intermediate with activated carboxylic acid derivatives (e.g., benzoyl chloride) in the presence of a base (e.g., K₂CO₃) to form the amide linkage .

- Etherification : Introduction of ethoxy groups via nucleophilic substitution using ethyl alcohol and appropriate catalysts .

Yield optimization requires strict control of temperature, solvent polarity, and reaction time .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Structural validation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and molecular connectivity (e.g., distinguishing ethoxy vs. trifluoromethylphenyl groups) .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns, critical for identifying impurities .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides, S-H stretch for thiol intermediates) .

Cross-referencing data from all three techniques resolves ambiguities in structural assignments .

Q. How can researchers visualize the 3D structure of this compound for initial analysis?

- Methodological Answer : Use UCSF Chimera to generate 3D models from SMILES or InChI strings. Key features:

- Electrostatic Potential Mapping : Highlights regions of electron density (e.g., trifluoromethyl groups as electron-withdrawing moieties) .

- Hydrogen Bond Analysis : Identifies potential binding sites (e.g., amide NH as a donor) for hypothesis-driven drug design .

Chimera’s Volume Viewer can overlay crystallographic data (if available) for validation .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) improve synthesis yield and purity?

- Methodological Answer : Apply Response Surface Methodology (RSM) to optimize reaction parameters:

- Variables : Temperature, solvent ratio (e.g., ethanol/water), catalyst concentration.

- Outputs : Yield, purity (HPLC-validated).

Use software like Minitab or JMP to generate a central composite design (CCD), reducing experimental runs by 40–60% while identifying synergistic effects (e.g., solvent polarity’s impact on cyclization efficiency) .

For example, highlights how DoE minimizes trial-and-error in reaction optimization, enabling predictive modeling of yield under untested conditions .

Q. How to resolve contradictions between computational docking predictions and experimental binding assays?

- Methodological Answer :

- Docking Setup : Use AutoDock Vina with:

- Flexible Residues : Allow side-chain mobility in the binding pocket .

- Scoring Function Calibration : Compare binding energies across multiple poses (RMSD < 2.0 Å) .

- Experimental Validation :

- Surface Plasmon Resonance (SPR) : Measure kinetic constants (ka, kd) to validate docking-predicted affinities.

- Mutagenesis Studies : If SPR contradicts docking, mutate key residues (e.g., replacing Asp with Ala) to test hydrogen bond contributions .

demonstrates AutoDock Vina’s improved accuracy in binding mode prediction, but discrepancies may arise from solvent effects or protein flexibility .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction?

- Methodological Answer :

- Co-Crystallization : Use co-formers like pivalic acid (from ) to stabilize crystal lattice interactions via hydrogen bonding .

- Solvent Screening : Test high-viscosity solvents (e.g., DMF, acetonitrile) to slow nucleation and improve crystal quality .

- Temperature Gradients : Gradual cooling from 60°C to 4°C enhances crystal size and uniformity .

and emphasize the importance of isolating intermediate co-crystals (e.g., acetamide-thioacetamide mixtures) for successful X-ray analysis .

Q. How to analyze the electronic effects of the trifluoromethyl group on biological activity?

- Methodological Answer :

- Computational Studies :

- DFT Calculations : Calculate electrostatic potential maps (e.g., using Gaussian 16 ) to quantify electron-withdrawing effects .

- QSAR Models : Correlate Hammett constants (σm for -CF₃) with bioactivity data (e.g., IC₅₀ values) .

- Experimental Probes :

- Isosteric Replacement : Synthesize analogs replacing -CF₃ with -Cl or -CH₃ to isolate electronic vs. steric contributions .

’s ICReDD framework integrates computational and experimental data to rationalize substituent effects .

Data Contradiction Analysis

Q. How to address discrepancies between NMR and MS data during characterization?

- Methodological Answer :

- Impurity Identification : Use LC-MS/MS to detect byproducts (e.g., incomplete deprotection of ethoxy groups) .

- Deuterium Exchange : Perform ¹H NMR in D₂O to distinguish exchangeable protons (e.g., NH) from non-exchangeable aromatic protons .

- High-Resolution MS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass error to rule out isobaric interferences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。